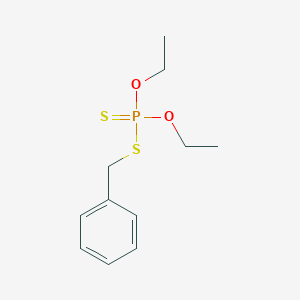
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is a compound with the molecular formula C60H50Cl2Si5. It is a member of the polysilane family, characterized by a silicon backbone with phenyl and chlorine substituents.
Vorbereitungsmethoden
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is synthesized through a ring-opening reaction of decaphenylcyclopentasilane. The process involves treating decaphenylcyclopentasilane with phosphorus pentachloride (PCl5) in 1,1,2,2-tetrachloroethane. This reaction yields the desired compound with a silicon chain adopting an all-trans conformation .
Analyse Chemischer Reaktionen
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of silicon atoms.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Common reagents used in these reactions include phosphorus pentachloride (PCl5), aluminum chloride (AlCl3), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-containing compounds and materials.
Materials Science: The compound’s unique structural properties make it valuable in developing new materials with specific electronic and optical properties.
Biology and Medicine:
Industry: It is used in the production of advanced polymers and coatings with enhanced durability and performance
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane involves its interaction with various molecular targets and pathways. The compound’s silicon backbone and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The chlorine atoms can participate in substitution reactions, further modifying the compound’s properties and interactions .
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane can be compared with other similar compounds, such as:
Decaphenylcyclopentasilane: The precursor for the synthesis of this compound.
Dichlorodiphenylsilane: Another silicon-containing compound with similar reactivity.
Polysilanes: A broader class of compounds with silicon backbones and various substituents.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both phenyl and chlorine substituents, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
15288-60-5 |
|---|---|
Molekularformel |
C60H50Cl2Si5 |
Molekulargewicht |
982.4 g/mol |
IUPAC-Name |
bis[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C60H50Cl2Si5/c61-63(51-31-11-1-12-32-51,52-33-13-2-14-34-52)65(55-39-19-5-20-40-55,56-41-21-6-22-42-56)67(59-47-27-9-28-48-59,60-49-29-10-30-50-60)66(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(62,53-35-15-3-16-36-53)54-37-17-4-18-38-54/h1-50H |
InChI-Schlüssel |
DDJJBUJMIXQNHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


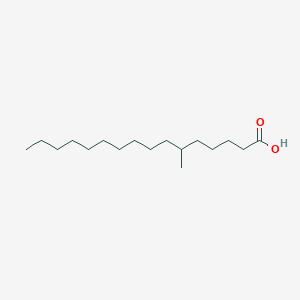
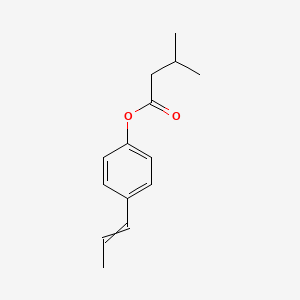
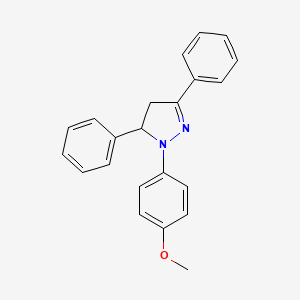
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
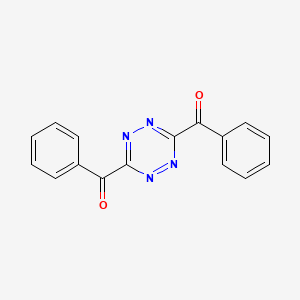
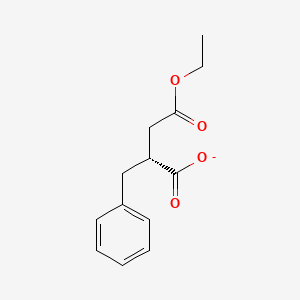
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
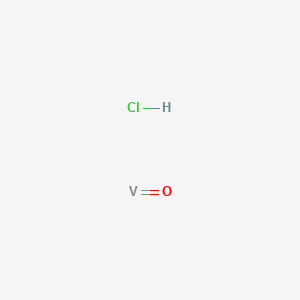
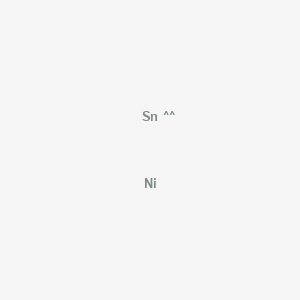
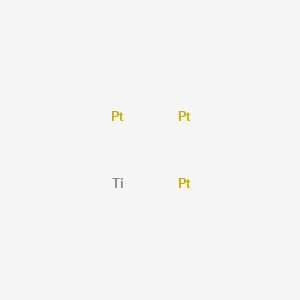
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
